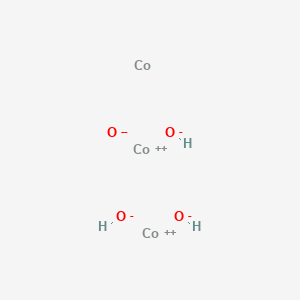

Cobalt;cobalt(2+);oxygen(2-);trihydroxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cobalt(II,III) oxide, also known as tricobalt tetroxide or cobaltosic oxide, is an inorganic compound with the formula Co₃O₄. It is one of the two well-characterized oxides of cobalt, the other being cobalt(II) oxide. Cobalt(II,III) oxide is a black antiferromagnetic solid that adopts a normal spinel structure, with cobalt(II) ions in tetrahedral interstices and cobalt(III) ions in octahedral interstices of the cubic close-packed lattice of oxide anions .

Métodos De Preparación

Cobalt(II,III) oxide can be synthesized through several methods:

Thermal Decomposition: Cobalt(II) oxide (CoO) can be converted to cobalt(II,III) oxide by heating at around 600–700°C in air.

Oxalate Decomposition: This method involves the decomposition of cobalt oxalate to produce cobalt(II,III) oxide.

Surfactant-Assisted Precipitation: This technique uses surfactants to control the size and shape of the cobalt oxide nanoparticles.

Sol-Gel Technique: This method involves the transition of a system from a liquid “sol” into a solid “gel” phase.

Polymer Combustion: This method involves the combustion of a polymer to produce cobalt(II,III) oxide.

Análisis De Reacciones Químicas

Cobalt(II,III) oxide undergoes various chemical reactions:

Oxidation and Reduction: Cobalt(II,III) oxide can be reduced to cobalt(II) oxide at temperatures above 950°C.

Reaction with Acids: Cobalt(II,III) oxide is soluble in acids, forming cobalt salts.

Reaction with Alkalis: It is soluble in alkalis with degradation.

Aplicaciones Científicas De Investigación

Cobalt(II,III) oxide has a wide range of applications in scientific research:

Energy Storage: It is used as an electrode material in lithium-ion batteries and supercapacitors due to its high electrochemical activity.

Magnetic Properties: Its antiferromagnetic properties make it useful in magnetic applications.

Biomedical Applications: Cobalt(II,III) oxide nanoparticles are used in biomedical applications, including drug delivery and imaging.

Environmental Applications: It is used in water treatment and gas sensing due to its catalytic properties.

Mecanismo De Acción

The mechanism of action of cobalt(II,III) oxide in catalysis involves the coordination of cobalt ions with reactive oxo species. During the oxygen evolution reaction, water molecules nucleophilically add to the oxo species, forming an O–O bond. The reactivity of the active sites depends on the coordination of the oxo species by cobalt cations .

Comparación Con Compuestos Similares

Cobalt(II,III) oxide can be compared with other cobalt oxides:

Cobalt(II) oxide (CoO): This compound is stable at high temperatures and can be converted to cobalt(II,III) oxide upon heating in air.

Cobalt(III) oxide (Co₂O₃): This compound is less stable and can be reduced to cobalt(II,III) oxide.

Cobalt(II) hydroxide (Co(OH)₂): This compound can be oxidized to cobalt(III) oxide under alkaline conditions.

Cobalt(II,III) oxide is unique due to its mixed valence state and spinel structure, which contribute to its diverse applications and reactivity.

Propiedades

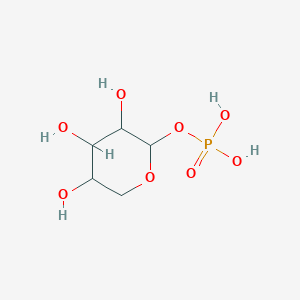

Fórmula molecular |

Co3H3O4- |

|---|---|

Peso molecular |

243.821 g/mol |

Nombre IUPAC |

cobalt;cobalt(2+);oxygen(2-);trihydroxide |

InChI |

InChI=1S/3Co.3H2O.O/h;;;3*1H2;/q;2*+2;;;;-2/p-3 |

Clave InChI |

JDKZTQSXWGSUIS-UHFFFAOYSA-K |

SMILES canónico |

[OH-].[OH-].[OH-].[O-2].[Co].[Co+2].[Co+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(9,10,13-Triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) acetate](/img/structure/B12322519.png)

![N-[5-hydroxy-4-phenylmethoxy-6-(phenylmethoxymethyl)-2-prop-2-enoxyoxan-3-yl]acetamide](/img/structure/B12322525.png)

![(8-Hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl) benzoate](/img/structure/B12322539.png)

![1,6-Dimethyl-1H-furo[3,2-b]imidazo[4,5-e]pyridin-2-amine](/img/structure/B12322549.png)

![[6-Acetyloxy-7-(chloromethyl)-4a,7-dihydroxy-1-(3-methylbutanoyloxy)-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate](/img/structure/B12322568.png)

![4-R-8-Hydro-9-[bis(trimethylsiloxy)methylsilyl]limonene](/img/structure/B12322575.png)

![2-[2-(3-Nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B12322578.png)

![5-ethyl-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole](/img/structure/B12322582.png)